molecular formula C8H2F5NO B1411593 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile CAS No. 1806372-68-8

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1411593
CAS No.: 1806372-68-8
M. Wt: 223.1 g/mol
InChI Key: XTIDVJCIJPFWPF-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitrile derivatives It is characterized by the presence of difluoro and trifluoromethoxy groups attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-difluorobenzonitrile with trifluoromethoxy reagents under specific conditions

Industrial Production Methods

In industrial settings, the production of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethoxy groups are replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate various reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted benzonitrile derivatives and more complex organic molecules.

Scientific Research Applications

3,4-Difluoro-5-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of difluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to specific biological effects, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile include:

  • 4-(Trifluoromethyl)benzonitrile
  • 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile
  • 4-(Difluoromethoxy)-3-fluoro-5-(trifluoromethoxy)benzonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of difluoro and trifluoromethoxy groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

3,4-difluoro-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIDVJCIJPFWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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